molecular formula C41H49NO14 B13858121 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel

10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel

Cat. No.: B13858121
M. Wt: 779.8 g/mol
InChI Key: HMVQDGCHPWRRIY-AZFFZEGMSA-N
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Description

10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel involves multiple steps, starting from the natural product PaclitaxelThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can affect the carbonyl groups.

    Substitution: This reaction can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other taxane derivatives.

    Biology: It serves as a tool for studying the mechanisms of microtubule stabilization and cell division.

    Industry: It is used in the production of high-purity taxane derivatives for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: The parent compound, widely used in cancer therapy.

    Docetaxel: Another taxane derivative with similar applications.

    Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.

Uniqueness

10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel is unique due to its specific modifications, which can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other taxane derivatives. These modifications can potentially enhance its efficacy and reduce side effects in cancer therapy.

Properties

Molecular Formula

C41H49NO14

Molecular Weight

779.8 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(ethoxycarbonylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C41H49NO14/c1-7-52-37(50)42-29(23-14-10-8-11-15-23)31(46)36(49)54-25-19-41(51)34(55-35(48)24-16-12-9-13-17-24)32-39(6,33(47)30(45)28(21(25)2)38(41,4)5)26(44)18-27-40(32,20-53-27)56-22(3)43/h8-17,25-27,29-32,34,44-46,51H,7,18-20H2,1-6H3,(H,42,50)/t25-,26-,27+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1

InChI Key

HMVQDGCHPWRRIY-AZFFZEGMSA-N

Isomeric SMILES

CCOC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

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